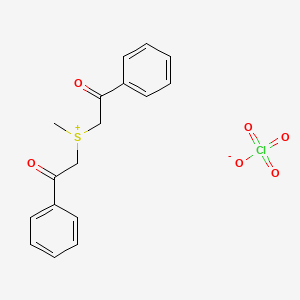
Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate is a chemical compound with the molecular formula C17H17O2S·ClO4. It is a sulfonium salt, characterized by the presence of a sulfonium ion bonded to two 2-oxo-2-phenylethyl groups and a methyl group, with perchlorate as the counterion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate typically involves the reaction of acetophenone with a sulfonium salt precursor under controlled conditions. The reaction is carried out in an organic solvent such as ethyl acetate or ether, and the product is purified through crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up, with optimizations for yield and purity, to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioethers.
Substitution: The phenylethyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Substituted phenylethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The sulfonium ion can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide: Similar structure but with bromide as the counterion.
2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride: Contains a pyridinium ion instead of a sulfonium ion.
Uniqueness
Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate is unique due to its specific combination of functional groups and the presence of the perchlorate ion
Eigenschaften
CAS-Nummer |
919781-71-8 |
|---|---|
Molekularformel |
C17H17ClO6S |
Molekulargewicht |
384.8 g/mol |
IUPAC-Name |
methyl(diphenacyl)sulfanium;perchlorate |
InChI |
InChI=1S/C17H17O2S.ClHO4/c1-20(12-16(18)14-8-4-2-5-9-14)13-17(19)15-10-6-3-7-11-15;2-1(3,4)5/h2-11H,12-13H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
DXTDUOZVPSDYLY-UHFFFAOYSA-M |
Kanonische SMILES |
C[S+](CC(=O)C1=CC=CC=C1)CC(=O)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















